N-benzyl-2-(3-methylphenyl)ethanamine
Description
Properties
IUPAC Name |
N-benzyl-2-(3-methylphenyl)ethanamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N/c1-14-6-5-9-15(12-14)10-11-17-13-16-7-3-2-4-8-16/h2-9,12,17H,10-11,13H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RHROCJATQZLKRJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CCNCC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Data Table: Key Comparative Metrics
Q & A
Q. What are the standard synthetic routes for N-benzyl-2-(3-methylphenyl)ethanamine, and how do reaction conditions influence yield and purity?
this compound is typically synthesized via reductive amination or nucleophilic substitution. For example, reductive amination of 3-methylbenzaldehyde with benzylamine derivatives in the presence of catalysts like Pd/NiO under hydrogen atmospheres can yield the compound with high efficiency (isolated yields up to 98% reported) . Reaction parameters such as solvent choice (e.g., acetonitrile vs. dichloromethane), temperature (20–25°C), and catalyst loading significantly impact purity and yield. Contaminants from incomplete reduction or side reactions (e.g., over-alkylation) require post-synthesis purification via column chromatography or recrystallization .
Q. What analytical techniques are most effective for characterizing this compound and confirming its structural integrity?
Key techniques include:
- NMR spectroscopy (¹H/¹³C) to verify substituent positions and amine proton environments.
- High-Performance Liquid Chromatography (HPLC) for quantifying purity (>95% typically required for biological assays) .
- Mass spectrometry (MS) to confirm molecular weight (e.g., [M+H]+ peaks).
- Infrared (IR) spectroscopy to identify functional groups like C-N stretches (~1,100 cm⁻¹).
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activities of this compound analogs?
Discrepancies in biological data (e.g., receptor binding vs. no observed activity) may arise from structural variations (e.g., halogen or methoxy substitutions) or assay conditions. For example:
- Comparative binding assays : Test analogs (e.g., 3-methyl vs. 4-fluoro derivatives) under identical conditions to isolate substituent effects .
- Molecular docking studies : Correlate steric/electronic properties of the 3-methylphenyl group with target affinity .
- Dose-response profiling : Identify non-linear effects (e.g., partial agonism at specific concentrations) .
Q. What strategies optimize the synthesis of this compound for large-scale research applications?
- Catalyst optimization : Replace Pd/NiO with cheaper alternatives (e.g., Raney nickel) while maintaining yield .
- Solvent selection : Use green solvents (e.g., ethanol/water mixtures) to reduce environmental impact .
- Flow chemistry : Improve scalability and reduce reaction times compared to batch methods .
Q. How does the 3-methylphenyl group influence the compound’s physicochemical properties compared to other aryl substituents?
The 3-methyl group enhances lipophilicity (logP ~2.5–3.0), impacting membrane permeability in cellular assays. Compared to 4-fluoro or 2-methoxy analogs:
- Steric effects : The methyl group may hinder binding to flat receptor pockets.
- Electron-donating nature : Alters amine basicity (pKa ~9.5), affecting solubility in physiological buffers .
Q. What are the key challenges in designing stability studies for this compound under varying storage conditions?
- Degradation pathways : Oxidative decomposition of the benzyl group or hydrolysis of the ethanamine chain.
- Methodology : Use accelerated stability testing (40°C/75% RH for 6 months) with HPLC-MS to track degradation products .
- Light sensitivity : Store in amber vials if UV-Vis spectra indicate photoinstability .
Mechanistic and Functional Studies
Q. How can researchers identify potential biological targets for this compound?
- High-throughput screening : Test against kinase or GPCR libraries.
- Proteomic profiling : Use affinity chromatography coupled with LC-MS/MS to identify binding partners .
- In silico prediction : Leverage cheminformatics tools (e.g., SwissTargetPrediction) based on structural analogs .
Q. What experimental approaches validate the role of this compound in modulating neurotransmitter systems?
- Electrophysiology : Measure changes in neuronal firing rates in vitro (e.g., rat hippocampal slices).
- Microdialysis : Quantify extracellular dopamine/serotonin levels in animal models post-administration .
- Knockout models : Compare wild-type vs. receptor-deficient animals to isolate mechanistic pathways .
Data Interpretation and Reproducibility
Q. How should researchers address batch-to-batch variability in biological activity data?
- Standardize synthesis protocols : Document catalyst ratios, reaction times, and purification steps rigorously .
- Include internal controls : Use a reference compound (e.g., known receptor agonist/antagonist) in each assay .
- Statistical rigor : Apply ANOVA or mixed-effects models to account for variability across replicates .
Q. What are the best practices for comparing this compound with structurally related compounds in SAR studies?
- Define metrics : Calculate relative potency (EC₅₀), efficacy (Emax), and selectivity indices.
- Structural alignment tools : Use PyMOL or Schrödinger Suite to overlay 3D conformers .
- Meta-analysis : Aggregate data from public databases (e.g., PubChem BioAssay) to identify trends .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
